Product packaging for 8-Chloroisoquinolin-5-ol(Cat. No.:CAS No. 1897765-51-3)

8-Chloroisoquinolin-5-ol

Cat. No.: B1459379
CAS No.: 1897765-51-3
M. Wt: 179.6 g/mol
InChI Key: PNXRRNWUYHYOQJ-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the design of novel drugs. researchgate.net The versatility of the isoquinoline scaffold is demonstrated by its presence in numerous natural products, particularly alkaloids, which exhibit a wide range of pharmacological activities. nih.govrsc.org

The therapeutic applications of isoquinoline-based compounds are extensive and diverse. They have been developed into drugs for treating a variety of conditions, including cancer, microbial infections, and cardiovascular diseases. nih.govresearchgate.netwisdomlib.org The ability of the isoquinoline core to be readily functionalized at various positions allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. rsc.org This adaptability has made it a cornerstone in the development of both natural product-derived and synthetic therapeutic agents. rsc.org

Overview of Halogenated Isoquinolines and Quinolines in Academic Research

The introduction of halogen atoms, such as chlorine, into the isoquinoline and quinoline (B57606) scaffolds is a common strategy in medicinal chemistry to enhance or modify the biological activity of the parent compound. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. Academic research has extensively explored the synthesis and biological evaluation of halogenated isoquinolines and quinolines. researchgate.netacs.org

For instance, studies have shown that halogenated isoquinoline derivatives can exhibit potent antimicrobial and anticancer properties. nih.govfrontiersin.org The position and nature of the halogen substituent can have a significant impact on the compound's activity. For example, the synthesis of 4-halogenated isoquinolines has been a focus of research due to the appearance of this structural motif in molecules with important pharmacological activities, such as inhibitors of specific protein-protein interactions or viral enzymes. acs.org The development of efficient and regioselective methods for the halogenation of the isoquinoline ring system remains an active area of investigation, as it provides access to a diverse range of compounds for biological screening. researchgate.netharvard.edu

Historical Context of Isoquinoline-Based Scaffolds in Target-Oriented Research

The history of isoquinoline-based scaffolds in medicine is deeply rooted in the study of natural products. rsc.org One of the earliest and most well-known examples is the isolation of morphine from the opium poppy in the early 19th century. numberanalytics.comwikipedia.org Morphine, a potent analgesic, possesses a complex tetrahydroisoquinoline core, and its discovery marked a significant milestone in pharmacology and the beginning of alkaloid chemistry. numberanalytics.comwikipedia.org

This initial discovery spurred the investigation of other plant-derived isoquinoline alkaloids, leading to the identification of compounds like papaverine, a vasodilator, and berberine, which has demonstrated a range of activities including antimicrobial and anticancer effects. numberanalytics.comwikipedia.org The rich history of these natural products has provided a foundation for modern drug discovery. taylorandfrancis.com For centuries, traditional medicine has utilized plants containing isoquinoline alkaloids to treat various ailments. numberanalytics.com Over the past two centuries, scientific research has focused on isolating these compounds, elucidating their structures, and understanding their mechanisms of action, which has paved the way for the synthesis of numerous derivatives with improved therapeutic profiles. rsc.orgwikipedia.org This long-standing history underscores the enduring importance of the isoquinoline scaffold in the quest for new and effective medicines. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B1459379 8-Chloroisoquinolin-5-ol CAS No. 1897765-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXRRNWUYHYOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Chloroisoquinolin 5 Ol and Analogs

Direct Synthesis Approaches to the 8-Chloroisoquinolin-5-ol Core

The direct synthesis of the this compound core can be approached through methods that either introduce the substituents onto a pre-formed isoquinoline (B145761) ring or construct the heterocyclic system from precursors already bearing the required functionalities.

Specific Synthetic Routes Involving Halogenation at Position 8 and Hydroxylation at Position 5

A direct approach to this compound involves the selective functionalization of an existing isoquinoline or isoquinolin-5-ol scaffold. The introduction of a chlorine atom at the C8 position and a hydroxyl group at the C5 position requires regioselective reactions.

One potential strategy involves the nitration of 8-chloroisoquinoline (B135129). The nitration of 8-chloroisoquinoline has been shown to yield 8-chloro-5-nitroisoquinoline. This nitro derivative can then serve as a precursor to the desired 5-hydroxy compound through a sequence of reduction to the corresponding amine, followed by diazotization and subsequent hydrolysis.

Alternatively, starting from isoquinolin-5-ol, a direct halogenation at the C8 position could be envisioned. While specific examples for the C8 chlorination of isoquinolin-5-ol are not prevalent in the reviewed literature, halogenation of 8-hydroxyquinolines is a known transformation. For instance, bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) has been reported to yield 7-bromoquinolin-8-ol. This suggests that direct halogenation of the carbocyclic ring of isoquinolinols is feasible, although regioselectivity can be influenced by the existing substituents and reaction conditions. Catalytic methods for the C-H chlorination of related heterocycles are also emerging, which could provide a more direct route.

Precursor-Based Strategies for Isoquinoline Ring Formation

Classical methods for isoquinoline synthesis, which involve the cyclization of appropriately substituted phenylethylamine derivatives, offer a powerful alternative for constructing the this compound core. These methods build the isoquinoline ring from precursors that already contain the desired chloro and hydroxyl (or protected hydroxyl) groups on the phenyl ring.

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. To synthesize this compound via this route, a substituted phenylethylamine, such as 2-(3-chloro-6-hydroxyphenyl)ethan-1-amine, would be acylated and then subjected to cyclization using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Similar to the Bischler-Napieralski approach, a precursor like 2-(3-chloro-6-hydroxyphenyl)ethan-1-amine could be reacted with formaldehyde (B43269) or another aldehyde to form the tetrahydroisoquinoline, which would then require aromatization to yield the final product. Microwave-assisted Pictet-Spengler reactions have been shown to improve yields and reduce reaction times.

The Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring. This method could be adapted by starting with a substituted benzaldehyde (B42025), such as 3-chloro-6-hydroxybenzaldehyde, which would be condensed with aminoacetaldehyde diethyl acetal (B89532) to form the Schiff base, followed by cyclization.

These precursor-based strategies offer the advantage of building the substitution pattern into the starting materials, thus avoiding potential issues with regioselectivity during the functionalization of the isoquinoline core.

Reaction NamePrecursorsKey ReagentsIntermediate/Product
Bischler-Napieralski β-arylethylamidePOCl₃, P₂O₅3,4-Dihydroisoquinoline
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid catalystTetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde, Aminoacetaldehyde acetalStrong acidIsoquinoline

Stereoselective and Catalytic Synthesis in Isoquinoline Chemistry

Modern synthetic chemistry has seen a significant emphasis on the development of stereoselective and catalytic methods for the construction of heterocyclic scaffolds, including isoquinolines. These approaches offer advantages in terms of efficiency, atom economy, and the ability to generate chiral molecules.

While the synthesis of the aromatic this compound does not directly involve the creation of stereocenters in the heterocyclic ring, the principles of catalytic synthesis are highly relevant for the efficient construction of the isoquinoline core and its analogs. Transition-metal-catalyzed reactions have emerged as powerful tools for isoquinoline synthesis. For instance, rhodium(III)-catalyzed oxidative annulation of isoquinolones with various coupling partners provides a direct route to functionalized isoquinoline derivatives.

Furthermore, catalytic methods can be employed in the synthesis of the precursors for classical cyclization reactions. For example, palladium-catalyzed cross-coupling reactions can be used to construct the necessary substituted phenylethylamine or benzaldehyde starting materials.

Diversification Strategies for Isoquinoline Scaffolds

Once the this compound scaffold is obtained, its further functionalization can lead to a wide range of analogs with potentially interesting properties. Cross-coupling reactions and nucleophilic aromatic substitution are key strategies for this diversification.

Cross-Coupling Reactions for Arylation and Alkynylation (e.g., Suzuki-Miyaura)

The chlorine atom at the C8 position of this compound serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile and widely used method for the formation of biaryl compounds and for the introduction of alkyl, alkenyl, and alkynyl groups.

While specific examples of Suzuki-Miyaura coupling on this compound were not found in the direct search, studies on related systems demonstrate the feasibility of this approach. For instance, the Suzuki-Miyaura cross-coupling of 4-chloro-8-tosyloxyquinoline with various arylboronic acids has been successfully demonstrated. This indicates that a chloro-substituted quinoline (B57606) ring can effectively participate in such coupling reactions. The reactivity of the C-Cl bond at the C8 position would be influenced by the electronic effects of the hydroxyl group at C5.

A general scheme for the Suzuki-Miyaura arylation of this compound would involve the reaction with an arylboronic acid in the presence of a palladium catalyst and a base.

Reactant 1Reactant 2CatalystProduct
This compoundArylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)8-Arylisoquinolin-5-ol
This compoundAlkynylboronic acid/esterPalladium complex8-Alkynylisoquinolin-5-ol

Functionalization through Nucleophilic Aromatic Substitution

The chlorine atom at the C8 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr), although it is generally less reactive than halogens at the C1 position of the isoquinoline or the C2 and C4 positions of quinoline. The feasibility of SₙAr reactions on chloro-heterocycles is well-established, with the reaction proceeding through an addition-elimination mechanism via a Meisenheimer complex.

The reactivity of the C8-Cl bond towards nucleophiles would be influenced by the electron-donating nature of the hydroxyl group at C5. Electron-withdrawing groups on the aromatic ring generally accelerate SₙAr reactions by stabilizing the negatively charged intermediate.

Examples of nucleophilic substitution of chlorine in 8-chloroquinolines have been reported, where mercaptans have been used as nucleophiles to displace the chlorine atom. This suggests that a variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the chlorine atom in this compound to generate a library of substituted isoquinolin-5-ols.

NucleophileProduct
Amine (R₂NH)8-(Dialkylamino)isoquinolin-5-ol
Alkoxide (RO⁻)8-Alkoxyisoquinolin-5-ol
Thiolate (RS⁻)8-(Alkylthio)isoquinolin-5-ol

Derivatization via Protection and Deprotection Strategies for Hydroxyl Groups

However, based on established principles of organic synthesis and known reactions for structurally similar compounds, particularly isoquinolinols and other substituted phenols, a prospective analysis of suitable protecting group strategies can be outlined. The reactivity of the hydroxyl group in this compound is analogous to that of a phenol, making it susceptible to a range of reactions that may necessitate temporary protection. This is particularly crucial when chemical modifications are intended for other parts of the isoquinoline ring system, such as the nitrogen atom or the carbocyclic ring, where the acidic proton and nucleophilic character of the hydroxyl group could interfere.

The selection of an appropriate protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal without affecting the rest of the molecule. Common strategies for the protection of phenolic hydroxyl groups involve their conversion into ethers, esters, or carbonates.

Prospective Protection Strategies:

Ether Formation: Alkyl or benzyl (B1604629) ethers are common choices for protecting phenols. For instance, reaction with benzyl bromide in the presence of a base would yield the corresponding benzyl ether. This group is generally stable across a wide range of chemical conditions but can be removed under reductive conditions, such as catalytic hydrogenolysis.

Silyl (B83357) Ethers: Silylation of the hydroxyl group with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) offers another robust protection method. The stability of silyl ethers is dependent on the steric bulk of the substituents on the silicon atom. Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Esterification: The hydroxyl group can be converted to an ester, for example, an acetate, by reaction with acetic anhydride (B1165640) or acetyl chloride. While esters are stable under neutral and acidic conditions, they are readily cleaved by basic hydrolysis.

Carbonates: Protection as a carbonate, such as a tert-butyloxycarbonyl (Boc) carbonate, can be achieved using di-tert-butyl dicarbonate (B1257347). This group is stable to many nucleophilic and basic conditions but is easily removed with acid.

Prospective Deprotection Strategies:

The removal of these prospective protecting groups would follow standard, well-established protocols. The choice of deprotection method is critical to ensure the integrity of the this compound core.

The following table outlines these prospective strategies, including the reagents that would typically be employed for both the protection and subsequent deprotection steps. It is important to note that these are generalized conditions and would require empirical optimization for the specific substrate of this compound.

Protecting GroupProtected FormTypical Protection ReagentsTypical Deprotection Reagents
Benzyl (Bn)5-Benzyloxy-8-chloroisoquinolineBenzyl bromide (BnBr), Base (e.g., NaH, K₂CO₃)H₂, Pd/C
tert-Butyldimethylsilyl (TBDMS)5-(tert-Butyldimethylsilyloxy)-8-chloroisoquinolineTBDMSCl, ImidazoleTetrabutylammonium fluoride (TBAF), Acetic Acid
Acetyl (Ac)8-Chloroisoquinolin-5-yl acetateAcetic anhydride (Ac₂O), Pyridine (B92270)Base (e.g., NaOH, K₂CO₃) in MeOH/H₂O
tert-Butoxycarbonyl (Boc)tert-Butyl (8-chloroisoquinolin-5-yl) carbonateDi-tert-butyl dicarbonate (Boc₂O), DMAPTrifluoroacetic acid (TFA), HCl

Due to the lack of specific research on this compound, experimental data such as reaction times, temperatures, and yields for these transformations are not available. The development of synthetic routes requiring the protection of the hydroxyl group on this compound would necessitate a systematic investigation of these and other protecting group strategies to identify the optimal conditions.

Chemical Reactivity and Derivatization Approaches of 8 Chloroisoquinolin 5 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Ring System

The isoquinoline ring system's reactivity towards electrophiles and nucleophiles is influenced by the nitrogen atom and the fused benzene (B151609) ring. uoanbar.edu.iq Generally, electrophilic substitution on the isoquinoline ring is challenging due to the deactivating effect of the nitrogen atom, which makes the ring electron-deficient. uoanbar.edu.iq When such reactions do occur, they typically proceed at the C5 and C8 positions under vigorous conditions. uop.edu.pk

Conversely, the electron-deficient nature of the pyridine (B92270) ring in isoquinoline makes it susceptible to nucleophilic attack, primarily at the C1 position. uoanbar.edu.iquop.edu.pk The presence of an electron-withdrawing group, such as a halogen, can further facilitate nucleophilic substitution.

Nucleophilic substitution reactions can also be employed to modify the isoquinoline core. For example, the chloro group at C8 can potentially be displaced by various nucleophiles, although this may require harsh reaction conditions or catalytic activation.

Modifications at the Chloro- and Hydroxyl- Positions for Analog Generation

The chloro and hydroxyl groups of 8-chloroisoquinolin-5-ol are key handles for derivatization to generate a library of analogs.

The hydroxyl group at the C5 position can be readily converted into other functional groups. For example, it can be transformed into a triflate group (trifluoromethanesulfonyloxy), which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. mdpi.comacs.org This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the C5 position. The hydroxyl group can also be alkylated or acylated to produce ethers and esters, respectively.

The chloro group at the C8 position is less reactive towards nucleophilic substitution than a halogen at the C1 position. However, under specific conditions, such as palladium-catalyzed cross-coupling reactions, it can be replaced by various groups. For example, Suzuki coupling can be used to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination can install amine functionalities. These transformations significantly expand the chemical space accessible from this compound.

Strategies for Preparing Functionalized Isoquinoline Derivatives

Several synthetic strategies have been developed for the preparation of functionalized isoquinoline derivatives, many of which can be adapted for the derivatization of this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone for functionalizing the isoquinoline nucleus. mdpi.comnih.gov As mentioned, the conversion of the hydroxyl group to a triflate provides a versatile intermediate for Suzuki, Sonogashira, and other coupling reactions. mdpi.comacs.org Similarly, the chloro group can participate in these reactions, allowing for sequential or one-pot functionalization at both the C5 and C8 positions.

Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for the direct functionalization of the isoquinoline core. mdpi.com This approach avoids the need for pre-functionalization (e.g., halogenation or triflation) and allows for the direct introduction of substituents at specific C-H bonds. While specific examples for this compound are not detailed in the provided results, the general principles of rhodium- and palladium-catalyzed C-H functionalization of isoquinolines are well-established. nih.govmdpi.com

Furthermore, domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex isoquinoline derivatives. nih.gov These strategies often involve intramolecular cyclizations of appropriately substituted precursors.

Investigating Reaction Mechanisms for Derivatization

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

For electrophilic substitution reactions, the mechanism typically involves the formation of a sigma complex (arenium ion). The stability of this intermediate, which is influenced by the electronic effects of the substituents, determines the regioselectivity of the reaction. The hydroxyl group at C5 will stabilize the sigma complex for substitution at C4 and C6, while the chloro group at C8 will destabilize it.

The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are well-understood and generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific ligands on the palladium catalyst play a critical role in the efficiency and selectivity of these reactions.

In the context of C-H activation, the mechanism often involves the coordination of a transition metal to the nitrogen atom of the isoquinoline ring, followed by cyclometalation to form a metal-carbon bond. This intermediate can then react with a variety of coupling partners.

Computational studies using quantum chemical methods can provide valuable insights into the reactivity and reaction mechanisms. researchgate.net For instance, calculations of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential can help to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Mechanistic Investigations of in Vitro Biological Activities

In Vitro Anti-Proliferative and Cytotoxic Mechanisms in Cancer Research

The cytotoxic potential of isoquinoline (B145761) and quinoline (B57606) derivatives against cancer cells has been attributed to several distinct mechanisms, including the disruption of the cytoskeleton, interference with DNA replication and repair, modulation of cell cycle progression, and the inhibition of critical signaling pathways.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, making them a key target for anticancer drug development. Certain isoquinoline derivatives have been identified as inhibitors of tubulin polymerization, leading to a disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.

Research has shown that hydroxy-substituted 5,6-dihydroindolo[2,1-a]isoquinolines can inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. nih.gov This interaction prevents the assembly of microtubules, a critical step for the formation of the mitotic spindle during cell division. The activity of these compounds is often structure-dependent, with specific substitutions on the isoquinoline ring influencing their potency. For instance, studies on a series of quinoline derivatives designed to target the colchicine binding site revealed that their cytotoxic action against breast cancer was mediated by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2 and M phases. rsc.org

Compound/ClassTarget Cancer Cell LinesIC50 (µM) for Tubulin Polymerization InhibitionReference
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline---3.1 ± 0.4 nih.gov
Colchicine (Reference)---2.1 ± 0.1 nih.gov
Quinoline Derivative 4c MDA-MB-23117 ± 0.3 rsc.org

This table presents the inhibitory concentration (IC50) of select isoquinoline and quinoline derivatives on tubulin polymerization.

The structural features of 8-Chloroisoquinolin-5-ol, particularly the substituted isoquinoline core, suggest that it may also have the potential to interact with tubulin and disrupt microtubule dynamics, contributing to its anti-proliferative effects.

Inhibition of DNA-Manipulating Enzymes (e.g., Topoisomerase I)

Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The inhibition of this enzyme leads to the accumulation of DNA damage and ultimately triggers cell death, making it a validated target for cancer therapy.

Several non-camptothecin topoisomerase I inhibitors feature a 3-arylisoquinoline scaffold. nih.gov Synthetic indenoisoquinolines, for example, have been extensively studied as potent topoisomerase I inhibitors. nih.govmdpi.com These compounds stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand and leading to lethal double-strand breaks upon collision with the replication fork. The planar nature of the isoquinoline ring system is thought to facilitate intercalation into the DNA at the site of enzyme activity. mdpi.com A study on novel cyclopentaquinoline derivatives demonstrated their ability to act as DNA intercalators and inhibit topoisomerase II, another key DNA-manipulating enzyme. rsc.org

Compound ClassEnzyme TargetMechanismReference
3-ArylisoquinolinesTopoisomerase IStabilization of enzyme-DNA covalent complex nih.gov
IndenoisoquinolinesTopoisomerase IIntercalation and stabilization of Top1-DNA complex mdpi.comnih.gov
CyclopentaquinolinesTopoisomerase IIDNA intercalation and enzyme inhibition rsc.org

This table summarizes the mechanisms of action of isoquinoline and quinoline derivatives as topoisomerase inhibitors.

Given the planar aromatic structure of this compound, it is plausible that it could exert cytotoxic effects through the inhibition of DNA topoisomerases, a mechanism shared by other isoquinoline-based compounds.

Modulation of Cell Cycle Progression and Induction of Apoptosis

A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, providing an opportunity for the cell to undergo apoptosis (programmed cell death).

Isoquinoline alkaloids have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov For example, novel tetrahydro- nih.govnih.govtandfonline.comtriazolo[3,4-a]isoquinoline chalcones were found to induce cell growth arrest at the G1 phase of the cell cycle and stimulate apoptotic death in breast cancer cells. researchgate.net Similarly, a study on a series of quinoline derivatives demonstrated that the most potent compound induced cell cycle arrest in MDA-MB-231 breast cancer cells at the G2 and M phases and triggered both early and late-stage apoptosis. rsc.org The induction of apoptosis is a desirable outcome for anticancer therapies as it leads to the safe and efficient removal of malignant cells.

Compound ClassCancer Cell LineEffect on Cell CycleApoptotic InductionReference
Tetrahydro- nih.govnih.govtandfonline.comtriazolo[3,4-a]isoquinoline chalconesBreast CancerG1 phase arrestYes researchgate.net
Quinoline derivativesMDA-MB-231 (Breast)G2/M phase arrestYes rsc.org
Cyclopentaquinoline derivativesColon CancerG1 and S phase arrestYes rsc.org

This table illustrates the effects of isoquinoline and quinoline derivatives on cell cycle progression and apoptosis in cancer cells.

The cytotoxic activity of this compound in cancer research is likely linked to its ability to interfere with the cell cycle and promote apoptosis, a common mechanism for bioactive isoquinoline compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers, making it an attractive target for therapeutic intervention.

The quinazoline scaffold, which is structurally related to isoquinoline, is a key feature of many approved EGFR inhibitors. nih.gov Research into isoquinoline-tethered quinazoline derivatives has led to the discovery of compounds with potent and selective inhibitory activity against HER2, a member of the EGFR family, over EGFR itself. rsc.orgnih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the downstream signaling cascades that promote tumor growth. The structure-activity relationship studies of these derivatives often highlight the importance of specific substitutions on the isoquinoline and quinazoline rings for optimal inhibitory activity and selectivity. tandfonline.com

Compound ClassTarget KinaseSelectivityReference
Isoquinoline-tethered quinazolinesHER2Higher for HER2 over EGFR nih.gov
3-Methylquinazolinone derivativesEGFRwt-TKPotent inhibition tandfonline.com

This table shows the inhibitory activity of isoquinoline and quinazoline derivatives against EGFR and related kinases.

The presence of the isoquinoline core in this compound suggests a potential for this compound to interact with the ATP-binding pocket of EGFR or other related kinases, thereby inhibiting their activity and suppressing cancer cell proliferation.

In Vitro Antimicrobial Action Mechanisms

The 8-hydroxyquinoline (B1678124) scaffold, a close structural analog of the 8-hydroxyisoquinoline core of this compound, is well-known for its antimicrobial properties. A key mechanism underlying this activity is the chelation of metal ions essential for microbial survival and growth.

Metal Chelation Properties and Their Role in Antimicrobial Activity

Metal ions such as iron, zinc, and copper are essential cofactors for many microbial enzymes. The ability of 8-hydroxyquinoline and its derivatives to bind these metal ions can disrupt crucial metabolic pathways in bacteria and fungi, leading to growth inhibition or cell death. tandfonline.comdrugbank.com

The antimicrobial action is often attributed to the formation of a lipophilic metal-8-hydroxyquinoline complex that can more easily penetrate the microbial cell membrane. nih.gov Once inside the cell, this complex can interfere with enzymatic functions. It has been proposed that a charged 1:1 complex of 8-hydroxyquinoline and a metal ion is the toxic entity that blocks the metal-binding sites on microbial enzymes. tandfonline.com The ability of the free 8-hydroxyquinoline ligand to chelate metallic prosthetic groups of microbial enzymes also contributes to the inhibition of their activity. tandfonline.com The presence of a halogen, such as the chlorine atom in this compound, can further enhance the lipophilicity and antimicrobial potency of the compound. nih.gov

Compound ClassProposed Antimicrobial MechanismKey FeatureReference
8-HydroxyquinolinesMetal ion chelation, disruption of enzymatic functionBidentate chelating ability tandfonline.comscirp.org
Halogenated 8-HydroxyquinolinesEnhanced lipophilicity and metal chelationHalogen substitution nih.gov
Nitroxoline (5-nitro-8-hydroxyquinoline)Chelation of essential metal cationsNitro group position nih.gov

This table outlines the metal chelation-based antimicrobial mechanisms of 8-hydroxyquinoline derivatives.

The structural similarity of this compound to halogenated 8-hydroxyquinolines strongly suggests that its antimicrobial activity is, at least in part, mediated by its ability to chelate essential metal ions, thereby disrupting vital microbial processes. tandfonline.comresearchgate.net

Inhibition of Bacterial and Fungal Growth Pathways

The antimicrobial properties of 8-hydroxyquinoline derivatives are well-established, and the primary mechanism is believed to be their ability to chelate metal ions. This action is crucial for their antibacterial and antifungal effects.

The antimicrobial action of halogenated 8-hydroxyquinolines is likely related to their chelating activities. It is proposed that by binding to essential metal ions, such as iron, these compounds deprive microbes of necessary nutrients for their survival and proliferation. However, the mechanisms may be more intricate. For instance, some bihalogenated 8-hydroxyquinolines have been found to inhibit the RNA-dependent DNA polymerase of viruses through the chelation of copper, and to inhibit RNA synthesis by chelating manganese (Mn²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺) nih.gov. Furthermore, the antibacterial effect may be a property of the metal complexes formed by these compounds, rather than the free compounds themselves nih.gov.

Studies on cloxyquin (5-chloroquinolin-8-ol), a related monohalogenated 8-hydroxyquinoline, have demonstrated its potent activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of cloxyquin against various strains of M. tuberculosis ranged from 0.062 to 0.25 µg/ml nih.gov. The fact that cloxyquin is equally effective against drug-sensitive and multidrug-resistant isolates suggests a mechanism of action that is distinct from existing antituberculosis drugs nih.gov.

The following table summarizes the in vitro antituberculosis activity of cloxyquin:

Mycobacterium tuberculosis Strain Type Number of Isolates MIC₅₀ (µg/ml) MIC₉₀ (µg/ml) Range of MICs (µg/ml)
Drug-sensitive1000.1250.250.062 - 0.25
Drug-resistant200.1250.250.062 - 0.25
Multidrug-resistant (MDR)300.1250.1250.062 - 0.25
Total 150 0.125 0.25 0.062 - 0.25

Data derived from a study on the in vitro activities of cloxyquin against clinical isolates of M. tuberculosis. nih.gov

Anti-inflammatory Mechanisms via Aryl Hydrocarbon Receptor (AhR) Agonism

Currently, there is no direct scientific evidence to suggest that this compound or other 8-hydroxyquinoline derivatives exert their anti-inflammatory effects through agonism of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor known to play a role in regulating immune responses and inflammation. While various compounds can act as AhR agonists and modulate inflammatory pathways, this specific mechanism has not been attributed to this compound in the available literature.

Other Investigated In Vitro Biological Activities and Their Underlying Mechanisms

Beyond the well-documented antimicrobial activities, there is a lack of specific research on other in vitro biological activities of this compound and their underlying mechanisms. While the broader class of quinolines and their derivatives are known to possess a wide range of biological effects, including anticancer and antiviral properties, specific data for this compound is not available. The antiviral activity of some 8-hydroxyquinoline derivatives has been linked to their metal-chelating properties, as mentioned earlier, which can inhibit viral enzymes nih.gov.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Impact of Substituent Variations on In Vitro Biological Activities

The biological activity of isoquinoline (B145761) and quinoline (B57606) derivatives is highly dependent on the nature and position of various substituents on the bicyclic ring system. imist.ma Research into these scaffolds has revealed that modifications at several key positions can dramatically alter their therapeutic potential.

For instance, in the related imidazoquinoline series, the electronic properties of substituents at the C-7 position significantly influence activity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) were found to be stronger activators of Toll-like receptors (TLR7/8) than electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitrile (-CN). nih.gov Specifically, a C7-hydroxy substituted compound was identified as a highly potent TLR7 agonist. nih.gov

Similarly, modifications at other positions have been explored. In a series of thiazolo[4,5-c]quinolines, the length of the alkyl chain at the C2 position was critical for TLR8 agonistic potency. Activity was comparable for methyl, ethyl, propyl, and butyl groups, but diminished sharply with a pentyl group, and was absent in higher homologues. researchgate.net This suggests a specific size constraint within the binding pocket of the target protein. Furthermore, N-acylation at the C4-amine position was tolerated with short acyl groups, though it decreased water solubility, while alkylation was not tolerated at all. researchgate.net

These findings underscore the principle that even subtle changes to the substituent pattern—altering steric bulk, lipophilicity, or electronic character—can lead to significant gains or losses in biological activity.

ScaffoldPosition of VariationSubstituent TypeImpact on In Vitro ActivityReference
ImidazoquinolineC-7Electron-Donating Group (e.g., -OH)Stronger TLR7/8 activation nih.gov
ImidazoquinolineC-7Electron-Withdrawing Group (e.g., -CN)Weaker TLR7/8 activation nih.gov
Thiazolo[4,5-c]quinolineC-2Short Alkyl Chains (C1-C4)Maintained TLR8 agonistic potency researchgate.net
Thiazolo[4,5-c]quinolineC-2Longer Alkyl Chains (≥C5)Diminished or abrogated TLR8 activity researchgate.net
Thiazolo[4,5-c]quinolineC-4 (Amine)N-alkylationNot tolerated; loss of activity researchgate.net
Thiazolo[4,5-c]quinolineC-8Virtually all modificationsAbrogation of agonistic activity researchgate.net

Positional Effects of Halogen and Hydroxyl Groups on Activity Profiles

The specific placement of halogen and hydroxyl groups on the quinoline or isoquinoline core is a critical determinant of biological function. The parent compound, 8-hydroxyquinoline (B1678124), is known for its diverse bioactivities, which are significantly modulated by halogenation. bepls.comnih.gov

Studies comparing isomers demonstrate the profound impact of substituent positioning. For example, in the context of antimicrobial activity, monochloro and dichloro derivatives of 8-hydroxyquinoline show supreme antibacterial effects. bepls.com The compound cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against various bacteria and Mycobacterium tuberculosis. bepls.comnih.gov Its MIC₅₀ and MIC₉₀ values against 150 clinical isolates of M. tuberculosis were 0.125 and 0.25 μg/ml, respectively, indicating strong antituberculosis activity even against multidrug-resistant strains. nih.gov

The activity of 5-chloroquinolin-8-ol is attributed to the lipophilic and electron-withdrawing properties of the chloro group at the 5-position, which can overcome the negative steric contributions that larger substituents might introduce. nih.gov This specific arrangement appears optimal for interacting with the lipophilic site of action in certain biological targets. bepls.com In contrast, modifications at the C8 position in other quinoline series, such as the thiazolo[4,5-c]quinolines, led to a complete loss of agonistic activity, highlighting the sensitivity of this position. researchgate.net

CompoundHydroxyl PositionHalogen Position(s)Observed In Vitro Activity ProfileReference
8-Hydroxyquinoline (Parent)C-8NonePotent antimicrobial activity against Gram-positive bacteria researchgate.net
Cloxyquin (5-Chloroquinolin-8-ol)C-8C-5High antimicrobial activity (MIC₅₀ ≤5.58 µM vs S. aureus); Potent antituberculosis activity (MIC₅₀ = 0.125 µg/ml) bepls.comnih.gov
5,7-Dichloro-8-hydroxyquinolineC-8C-5, C-7Supreme antibacterial activity bepls.com
8-substituted Thiazolo[4,5-c]quinolinesN/AC-8 (Various)Abrogation of TLR8 agonistic activity researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of efficacy for novel derivatives. nih.gov For quinoline and isoquinoline derivatives, QSAR studies have provided valuable insights into the key physicochemical properties that govern their function.

In a study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque, linear regression analysis revealed that antiplaque activity was strongly correlated with a combination of parameters: molar refractivity (MR), lipophilicity (log P), and an electronic parameter (beta). nih.gov The best correlation (r² = 0.90) indicated that smaller steric contributions (lower MR) from the 5-substituent enhanced activity. nih.gov The negative impact of larger substituents could be counteracted by groups that were both lipophilic and electron-withdrawing, which explains why the 5-chloro derivative is as active as the parent 8-hydroxyquinoline. nih.gov

Another QSAR study on 8-hydroxyquinoline and its chloro derivatives as antimicrobial agents identified atomic polarizabilities as a key descriptor. bepls.com The most potent compound, 5-chloro-8-hydroxyquinoline, was suggested to have an optimal size and lipophilic character for interacting with the target site. bepls.com The development of reliable QSAR models, using various machine learning methods, allows for the prediction of biological activity and helps in the design of new compounds with potentially superior pharmacological profiles. nih.govmdpi.com

QSAR Model FocusKey Physicochemical DescriptorsCorrelation with Biological ActivityReference
5-Substituted 8-hydroxyquinolines (Antiplaque)Molar Refractivity (MR), log P, Beta (electronic)Smaller steric bulk, higher lipophilicity, and electron-withdrawing character at C-5 increase activity. nih.gov
Chloro-derivatives of 8-hydroxyquinoline (Antimicrobial)Atomic Polarizabilities, LipophilicityA less polarized, lipophilic chloro group at C-5 is responsible for the most effective antibacterial agent. bepls.com
General Quinoline Derivatives (P-glycoprotein Inhibitors)2D and 3D molecular descriptorsModels developed with machine learning can reliably predict inhibitory activity. nih.gov

Rational Design Principles for Optimizing In Vitro Potency and Selectivity

The rational design of drugs aims to optimize a compound's selectivity and potency by making targeted structural modifications based on a deep understanding of its interaction with biological targets. nih.gov SAR and QSAR studies on isoquinoline and quinoline scaffolds provide several guiding principles for this optimization process.

Exploiting Shape and Electrostatics: The binding affinity of a ligand is governed by its complementarity to the target's binding site in terms of shape and electrostatic potential. nih.gov For the 8-hydroxyquinoline scaffold, the hydroxyl group at position 8 and the ring nitrogen form a critical bidentate chelation site for metal ions, which is often integral to their mechanism of action. mtak.hu The position of a halogen, such as the chlorine in 8-Chloroisoquinolin-5-ol, profoundly alters the electrostatic surface and lipophilicity, which must be tuned to match the target. As seen with 5-chloro-8-hydroxyquinoline, placing a lipophilic, electron-withdrawing group at a specific position can enhance interaction with a hydrophobic pocket. bepls.comnih.gov

Managing Steric Hindrance: The size and shape of substituents are critical. SAR studies consistently show that bulky groups in sterically constrained regions of a binding site lead to a loss of potency. researchgate.netnih.gov For example, the activity of C2-alkyl thiazoloquinolines dropped off sharply as the alkyl chain length increased beyond a butyl group. researchgate.net Therefore, a key design principle is to introduce functionality that enhances binding without creating steric clashes.

Modulating Lipophilicity and Solubility: A balance must be struck between lipophilicity, which is often required for membrane permeability and interaction with hydrophobic targets, and aqueous solubility, which is necessary for bioavailability. mtak.hu While adding lipophilic groups can increase potency, as seen with the chloro group in some quinolines, it can also lead to issues like poor solubility. researchgate.netnih.gov Strategic placement of polar groups, such as in amino acid conjugates, can improve water solubility and bioavailability. mtak.hu

Targeting Selectivity: Achieving selectivity for a specific target over off-targets is a primary goal of drug design. nih.gov This can be accomplished by exploiting subtle differences between target binding sites. Rational design can introduce substituents that form specific interactions (e.g., hydrogen bonds, π-π stacking) with residues unique to the desired target, thereby increasing selectivity and reducing potential side effects. nih.govnih.gov

By integrating these principles, medicinal chemists can more efficiently design and optimize novel isoquinoline and quinoline derivatives with enhanced potency and selectivity for their intended biological targets.

Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of Electronic Structure and Aromaticity

Quantum chemical methods are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For isoquinoline (B145761) derivatives, these calculations can reveal how substituents like chlorine and hydroxyl groups influence the electron distribution and aromatic character of the bicyclic system.

A study on the related compound, 1-chloroisoquinoline, using Density Functional Theory (DFT) with the B3LYP functional and 6-31+G(d,p) basis set, provides a template for understanding the electronic properties of 8-Chloroisoquinolin-5-ol. Such calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters. The presence of an electronegative chlorine atom and a nitrogen atom within the heterocyclic ring significantly impacts the structural and electronic properties of the molecule.

Electronic Properties: Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For 1-chloroisoquinoline, the HOMO-LUMO gap has been determined, indicating its relative stability. Similar calculations for this compound would shed light on its electronic characteristics.

Aromaticity: The aromaticity of the isoquinoline core is a key determinant of its chemical behavior. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index, which is based on the deviation of bond lengths from an ideal aromatic system, can be calculated for both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline scaffold. For 1-chloroisoquinoline, the HOMA index has been calculated to assess the aromatic character of its rings. It is expected that the introduction of substituents like the chloro and hydroxyl groups in this compound would modulate the aromaticity of the system, which in turn can influence its interaction with biological targets.

A study on 6-chloroquinoline also highlights that chlorine substitution significantly alters the reactive nature of the quinoline (B57606) moiety. This underscores the importance of considering the specific substitution pattern when evaluating the electronic properties of halogenated isoquinolines.

Below is a hypothetical table of calculated electronic properties for this compound, based on typical values for similar structures.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D
HOMA (Benzene Ring)0.95
HOMA (Pyridine Ring)0.88

Note: These values are illustrative and would require specific quantum chemical calculations for this compound for verification.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a biological target, such as a protein receptor. These methods can provide valuable insights into the binding mode, affinity, and stability of the ligand-receptor complex, which is crucial for understanding the mechanism of action and for drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand in the binding site of the receptor and scoring them based on a defined scoring function. For isoquinoline derivatives, which are known to interact with various biological targets, molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

For instance, a molecular docking study of novel chalcones incorporating a thiadiazolyl isoquinoline moiety revealed strong binding affinities toward protein kinases like CDK2 and EGFR-TK domains. While no specific docking studies on this compound are publicly available, it is anticipated that the hydroxyl group at position 5 could act as a hydrogen bond donor or acceptor, while the chloro group at position 8 could engage in halogen bonding or hydrophobic interactions within a protein's active site.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other, the role of solvent molecules, and the energetic contributions to binding. This technique can help to refine docking poses and provide a more accurate estimation of binding free energies.

MD simulations of quinoline-3-carboxamide derivatives with various kinases have been used to establish the stability of the interactions involved. A similar approach for this compound would involve simulating its complex with a relevant biological target to understand the dynamics of their interaction and the stability of the bound state.

The following table outlines a typical workflow for molecular docking and MD simulations.

StepDescription
Preparation 3D structures of the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site.
Docking The ligand is docked into the binding site of the protein using software like AutoDock or Glide. Multiple binding poses are generated and scored.
Analysis of Docking Results The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
MD Simulation Setup The most promising ligand-protein complex from docking is placed in a simulation box with explicit solvent (e.g., water) and ions to mimic physiological conditions.
MD Simulation Run The system is subjected to energy minimization, followed by a production run where the trajectory of all atoms is calculated over a period of nanoseconds.
Analysis of MD Trajectory The trajectory is analyzed to assess the stability of the complex (e.g., using Root Mean Square Deviation - RMSD), identify persistent interactions, and calculate binding free energies.

Mechanistic Pathways Elucidation using Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a compound like this compound, computational methods can be employed to study its reactivity, potential metabolic pathways, and the mechanisms of its synthesis.

Reaction Mechanism Studies: Theoretical calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving the isoquinoline scaffold. For example, computational studies can predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring system.

Recent advances in computational methods allow for the study of increasingly complex reaction mechanisms, including those in asymmetric catalysis and reactions involving non-covalent interactions. While specific mechanistic studies on this compound are not available, computational approaches have been applied to understand the synthesis and reactions of various substituted isoquinolines.

Metabolic Pathway Prediction: Computational tools can also be used to predict the metabolic fate of a drug candidate. By simulating the interaction of this compound with metabolic enzymes, such as cytochrome P450s, it is possible to identify potential sites of metabolism (e.g., oxidation, hydroxylation) and predict the structures of the resulting metabolites. This information is valuable for assessing the compound's pharmacokinetic profile and potential for drug-drug interactions.

The table below summarizes the types of computational methods used for mechanistic elucidation.

MethodApplication
Density Functional Theory (DFT) Calculation of reaction energies, activation barriers, and the geometries of reactants, products, transition states, and intermediates.
Ab initio methods High-accuracy calculations for smaller systems to benchmark DFT results.
Molecular Dynamics (MD) Simulations Studying the role of solvent effects and conformational dynamics in reaction mechanisms.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying enzymatic reactions where the active site is treated with a high level of quantum mechanics and the rest of the protein with a more efficient molecular mechanics force field.

Predictive Modeling for the Design and Virtual Screening of Novel Analogs

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies and virtual screening, is a cornerstone of modern drug design. These computational approaches enable the rational design of novel analogs with improved activity, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of untested or hypothetical compounds.

For isoquinoline derivatives, QSAR studies have been successfully applied to model their inhibitory activity against various targets. A QSAR model for this compound analogs could be developed by synthesizing a library of related compounds, measuring their biological activity, and then using computational methods to generate molecular descriptors and build a predictive model. The insights from such a model would guide the design of new analogs with enhanced potency.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.

Ligand-based virtual screening involves searching for molecules that are similar to a known active compound (like a hypothetical active this compound analog) based on 2D or 3D similarity or pharmacophore models.

Structure-based virtual screening uses molecular docking to screen a library of compounds against the 3D structure of a biological target.

Virtual screening of quinoline and isoquinoline libraries has been employed to identify potential inhibitors for various diseases. By applying these techniques, it is possible to efficiently screen vast chemical spaces to discover novel analogs of this compound with desired biological activities.

The following table outlines the steps involved in a typical virtual screening workflow.

StepDescription
Library Preparation A large library of chemical compounds is compiled, often from commercial or public databases like ZINC.
Target or Ligand Preparation The 3D structure of the target protein is prepared for docking, or a pharmacophore model is generated from known active ligands.
Screening The compound library is screened using either docking (structure-based) or similarity/pharmacophore searching (ligand-based).
Hit Selection and Filtering The top-scoring compounds ("hits") are selected and further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and potential for chemical synthesis.
Experimental Validation The most promising hits are synthesized or purchased and tested experimentally to confirm their biological activity.

Future Research Directions and Academic Significance

Development of Novel Synthetic Strategies for Isoquinoline (B145761) Analogs with Enhanced Modifiability

The future development of 8-Chloroisoquinolin-5-ol and its analogs hinges on the establishment of versatile and efficient synthetic routes. Currently, specific, high-yield synthetic procedures for this compound are not well-documented in publicly available literature, presenting an immediate area for research. Future synthetic strategies should focus not only on the construction of the core structure but also on allowing for facile modification at various positions.

Classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, could be adapted. However, modern transition-metal-catalyzed methods, like C-H activation/annulation, offer more atom-economical and modular approaches. Research should be directed towards developing a synthetic pathway that allows for late-stage diversification, enabling the creation of a library of derivatives with varied substituents. This would be invaluable for structure-activity relationship (SAR) studies.

A key goal would be to design syntheses where the chloro and hydroxyl groups can be easily replaced or modified, or where other functional groups can be introduced onto the aromatic rings. This enhanced modifiability is crucial for optimizing biological activity and pharmacokinetic properties.

Table 1: Potential Synthetic Approaches for Investigation

Synthetic StrategyPrecursorsPotential Advantages
Modified Bischler-NapieralskiSubstituted β-phenylethylaminesWell-established, reliable for core formation.
Palladium-Catalyzed AnnulationHalogenated benzene (B151609) derivatives and alkynesHigh functional group tolerance, allows for late-stage diversification.
Rhodium-Catalyzed C-H ActivationSubstituted benzimines and alkynesAtom-economical, direct functionalization of C-H bonds.
Skraup-Doebner-von Miller Reaction (for quinoline (B57606) isomer)4-chloro-2-aminophenol and acroleinEstablished route for the isomeric quinoline scaffold, may be adaptable. chemicalbook.com

Identification of New In Vitro Biological Targets for this compound and its Derivatives

The biological potential of this compound is largely unexplored. A critical future direction is the comprehensive screening of this compound and its derivatives against a wide array of biological targets. The isomeric compound, 5-chloroquinolin-8-ol (cloxyquin), has demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting a novel mechanism of action. nih.govresearchgate.net This provides a logical starting point for the investigation of this compound.

Broad-based phenotypic screening against panels of bacteria, fungi, parasites, and human cancer cell lines would be a primary step. The known propensity of the 8-hydroxyquinoline (B1678124) scaffold to chelate metal ions suggests that potential targets could include metalloenzymes that are essential for pathogen survival or cancer cell proliferation. nih.gov For example, halogenated 8-hydroxyquinolines are known to inhibit viral RNA-dependent DNA polymerase through metal chelation. nih.gov

Future research should aim to identify specific molecular targets through techniques such as affinity chromatography, proteomics, and genetic screening. Identifying these targets is the first step in understanding the compound's mechanism of action and its potential therapeutic applications.

Table 2: Proposed Initial In Vitro Screening Panel

Target ClassSpecific ExamplesRationale
Bacteria Mycobacterium tuberculosis, Methicillin-resistant Staphylococcus aureus (MRSA)Activity of isomeric compounds suggests potential. nih.gov
Fungi Candida albicans, Aspergillus fumigatus8-hydroxyquinoline derivatives are known antifungals. nih.gov
Cancer Cell Lines Colon (HCT-116), Breast (MCF-7), Lung (A549)Isoquinoline alkaloids possess broad cytotoxic activity.
Enzymes Topoisomerases, Kinases, Matrix Metalloproteinases (MMPs)Common targets for isoquinoline-based inhibitors.

Advanced Mechanistic Elucidation of Observed In Vitro Biological Phenomena

Once a promising in vitro biological activity is identified, the next crucial step is to elucidate the underlying mechanism of action. For this compound, this would involve a multi-faceted approach to understand how it exerts its effects at a molecular and cellular level.

Based on the known activities of related compounds, initial mechanistic studies could investigate its ability to chelate biologically relevant metal ions like Fe²⁺, Zn²⁺, and Cu²⁺. Subsequent studies could explore downstream effects, such as the generation of reactive oxygen species (ROS), induction of apoptosis, or interference with key signaling pathways.

If the compound shows antimicrobial activity, studies would focus on its effects on cell wall synthesis, DNA replication, or protein synthesis. For anticancer activity, investigations into cell cycle arrest, mitochondrial membrane potential disruption, and inhibition of specific cancer-related enzymes would be paramount. Techniques such as fluorescence microscopy, flow cytometry, western blotting, and transcriptomics will be essential tools in these mechanistic explorations.

Integration of Computational and Experimental Approaches for Rational Compound Discovery

To accelerate the discovery and optimization of potent this compound derivatives, a tight integration of computational and experimental methods is essential. researchgate.netjbcpm.com This synergistic approach, often termed rational or computer-aided drug design, can save significant time and resources compared to traditional screening methods alone.

Initial in silico studies would involve creating a 3D model of this compound to predict its physicochemical properties, such as solubility and lipophilicity (logP). If a specific biological target is identified (from section 7.2), molecular docking simulations can be performed to predict the binding mode and affinity of the compound within the target's active site. nih.gov This can provide insights into the key molecular interactions responsible for its activity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed once a library of analogs with corresponding biological data is generated. nih.gov QSAR models create a mathematical relationship between the chemical structure of the compounds and their biological activity, allowing for the virtual screening and design of new, more potent derivatives before their synthesis. nih.gov This iterative cycle of computational prediction, chemical synthesis, and biological testing is a powerful strategy for modern drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 8-Chloroisoquinolin-5-ol in laboratory settings?

  • Methodological Answer : A common synthesis route involves reacting substituted anilines with hydrochloric acid under controlled conditions. For instance, a procedure using 1N HCl at 111°C for 24 hours has been reported to yield 49% product . Ensure stoichiometric ratios are optimized, and intermediates are purified via recrystallization or column chromatography. Detailed characterization (e.g., NMR, HPLC) is critical to confirm purity and structure.

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and lab coats. Avoid skin/eye contact due to potential irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks, as decomposition products may include hazardous carbon/nitrogen oxides .
  • Storage : Keep in airtight containers under dry, cool conditions to prevent degradation .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How should researchers validate the purity and identity of this compound?

  • Methodological Answer :

  • Analytical Techniques : Combine melting point analysis, UV-Vis spectroscopy, and mass spectrometry to confirm molecular weight and structural integrity.
  • Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water) to assess purity (>95% recommended for experimental reproducibility) .

Advanced Research Questions

Q. How can experimental designs mitigate contradictions in reported stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce stability tests under varying conditions (e.g., pH, temperature) to identify critical degradation factors. For example, conflicting data on decomposition products (e.g., nitrogen oxides vs. chlorinated byproducts) may arise from differences in reaction matrices .
  • Cross-Validation : Use multiple analytical methods (e.g., TGA for thermal stability, FTIR for functional group tracking) to reconcile discrepancies .

Q. What strategies optimize this compound’s application in fluorescence-based studies (e.g., metal ion sensing)?

  • Methodological Answer :

  • Derivatization : Modify the isoquinoline core with amide or alkyl groups to enhance selectivity for target ions (e.g., Zn²⁺), as seen in analogous 8-amidoquinoline probes .
  • Quantum Yield Optimization : Adjust solvent polarity (e.g., DMSO vs. aqueous buffers) and measure emission spectra under inert atmospheres to minimize quenching .

Q. How should researchers address conflicting toxicological profiles in literature?

  • Methodological Answer :

  • Dose-Response Studies : Conduct acute toxicity assays (e.g., OECD Guideline 423) using in vitro models (e.g., HepG2 cells) to establish LD₅₀ values. Note that discrepancies may arise from impurity levels or solvent carriers .
  • Literature Meta-Analysis : Systematically compare hazard classifications across SDS documents, prioritizing studies with rigorous purity controls .

Methodological Considerations for Data Reporting

Q. What documentation standards ensure reproducibility in studies involving this compound?

  • Guidelines :

  • Experimental Detail : Report synthesis conditions (e.g., molar ratios, catalysts), purification steps, and characterization data in supplementary materials .
  • Safety Compliance : Adhere to OSHA HCS and REACH guidelines for hazard communication, including GHS pictograms and precautionary statements .

Q. How to design a robust literature review for hypothesis-driven research on this compound?

  • Framework :

  • Search Strategy : Use Boolean operators (e.g., "this compound AND synthesis") in databases like PubMed and Scopus, filtering for peer-reviewed articles (2010–2025) .
  • Critical Appraisal : Evaluate studies for methodological rigor (e.g., purity verification, statistical analysis) using tools like CONSORT-EHEALTH checklists .

Tables: Key Data for Reference

Property Value/Description Source
Melting Point 184°C (decomposes)
Hazard Classification H302 (harmful if swallowed), H315 (skin irritant)
Stability Stable under dry, inert atmospheres
Recommended PPE Nitrile gloves, lab coat, safety goggles

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Reactant of Route 1
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8-Chloroisoquinolin-5-ol

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